molecular formula C19H22ClN3O B2554757 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide CAS No. 860649-47-4

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B2554757
CAS No.: 860649-47-4
M. Wt: 343.86
InChI Key: WHXXJPWKKBOYRW-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound with a molecular formula of C18H20ClN3O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for immune response and cell growth . Additionally, this compound can induce changes in gene expression, leading to altered protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby modulating cellular processes. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including altered cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and breakdown of this compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can influence its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can modulate its interactions with biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted derivatives, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction: The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide through various mechanisms:

  • Kinase Inhibition : The compound has shown activity as a RET kinase inhibitor. In vitro assays indicated that it effectively inhibits RET kinase activity, leading to reduced proliferation in RET-dependent cancers. This suggests a promising avenue for targeted cancer therapies.
  • Cytotoxicity Studies : In studies evaluating the cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), the compound exhibited significant cytotoxicity, with IC50 values indicating potent anticancer properties. The structure of the compound allows it to interact effectively with cellular targets involved in tumor growth .

Neuropharmacological Effects

The compound's piperazine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders:

  • Anticonvulsant Activity : Research has indicated that derivatives similar to this compound can exhibit anticonvulsant properties. Initial screenings have shown efficacy in models of epilepsy, particularly in maximal electroshock and pentylenetetrazole tests .
  • Potential Anxiolytic Effects : Compounds with similar structures have demonstrated anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may also possess similar neuropharmacological benefits.

Anticancer Studies

A study focused on the synthesis and evaluation of various N-substituted phenylacetamides highlighted the effectiveness of compounds structurally related to this compound against breast and lung cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development into anticancer agents .

Neuropharmacology Research

In a series of experiments designed to assess the anticonvulsant activity of new derivatives, several compounds were tested for their efficacy in preventing seizures in animal models. The results underscored the significance of structural components, such as the piperazine ring, in enhancing therapeutic effects against neurological disorders .

Summary Table of Applications

Application AreaKey Findings
Anticancer ActivityEffective against MCF7 and NCI-H460 cell lines; acts as a RET kinase inhibitor
NeuropharmacologyPotential anticonvulsant; ability to cross blood-brain barrier; possible anxiolytic effects

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound’s structure allows it to fit into the active sites of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 5-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-(tetrahydrofuran-2-yl)methylpyrimidine-2,4-diamine mesylate

Uniqueness

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide, a compound belonging to the class of phenylacetamides, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro substituent and a piperazine moiety, which are known to influence its biological interactions.

Molecular Formula : C13H19ClN3O
Molecular Weight : 271.76 g/mol
CAS Number : 45074877

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various N-substituted phenyl-2-chloroacetamides, including our compound of interest. The research involved testing against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Methicillin-resistant S. aureus64 µg/mL
Escherichia coli128 µg/mL
Candida albicans64 µg/mL

The compound demonstrated significant activity against Gram-positive bacteria, particularly MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on its cytotoxicity revealed that it exhibits potent inhibition against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HCT116 (colon cancer)0.294
HL60 (leukemia)0.362

Mechanistic studies suggest that the compound does not primarily act through tubulin or Src kinase inhibition but may downregulate key signaling pathways involving ERK1/2 and STAT proteins, contributing to its apoptotic effects on cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of phenylacetamides is often influenced by their structural features. The presence of halogenated substituents, such as chlorine in this case, enhances lipophilicity, facilitating better membrane permeability and bioavailability.

Key Findings:

  • Compounds with para-substituted halogens showed higher antimicrobial activity due to increased lipophilicity.
  • Variations in the piperazine ring also affected the potency against different microbial strains .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound.

  • Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-substituted phenyl-2-chloroacetamides indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : Studies on related phenylacetamides demonstrated promising results in inhibiting tumor growth in vivo, supporting further investigation into their mechanisms and potential clinical applications .

Properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-19(24)18(20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXJPWKKBOYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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